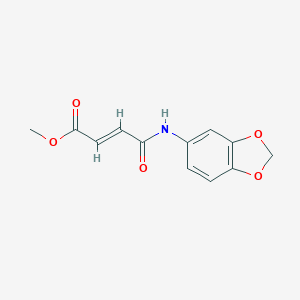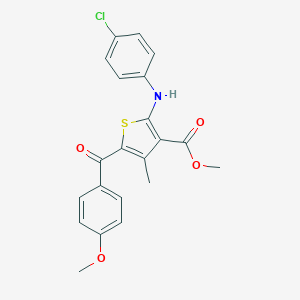![molecular formula C25H29N3O3 B281979 6-({4-[4-(4-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid](/img/structure/B281979.png)
6-({4-[4-(4-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-({4-[4-(4-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a 4-methylphenyl group, linked to a phenylcarbamoyl group, and attached to a cyclohexene carboxylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-({4-[4-(4-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting 4-methylphenylamine with ethylene glycol in the presence of a dehydrating agent.
Coupling with Phenylcarbamoyl Group: The piperazine intermediate is then reacted with phenyl isocyanate to form the phenylcarbamoyl derivative.
Cyclohexene Carboxylic Acid Attachment: Finally, the phenylcarbamoyl derivative is coupled with cyclohex-3-ene-1-carboxylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
Oxidation: Epoxides, diols, or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
科学研究应用
6-({4-[4-(4-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in targeting specific receptors or enzymes.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
作用机制
The mechanism of action of 6-({4-[4-(4-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The phenylcarbamoyl group may enhance binding affinity and specificity, while the cyclohexene carboxylic acid moiety could influence the compound’s pharmacokinetic properties.
相似化合物的比较
Similar Compounds
4-Methylphenylpiperazine: Shares the piperazine ring but lacks the phenylcarbamoyl and cyclohexene carboxylic acid groups.
Phenylcarbamoylcyclohexene: Contains the phenylcarbamoyl and cyclohexene moieties but lacks the piperazine ring.
Uniqueness
The uniqueness of 6-({4-[4-(4-methylphenyl)-1-piperazinyl]anilino}carbonyl)-3-cyclohexene-1-carboxylicacid lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components or simpler analogs.
属性
分子式 |
C25H29N3O3 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC 名称 |
6-[[4-[4-(4-methylphenyl)piperazin-1-yl]phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C25H29N3O3/c1-18-6-10-20(11-7-18)27-14-16-28(17-15-27)21-12-8-19(9-13-21)26-24(29)22-4-2-3-5-23(22)25(30)31/h2-3,6-13,22-23H,4-5,14-17H2,1H3,(H,26,29)(H,30,31) |
InChI 键 |
VICYZKBRPPBXCB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4CC=CCC4C(=O)O |
规范 SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4CC=CCC4C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-7-{2-[4-(2-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281896.png)
![4-methyl-7-{2-[4-(3-methylphenyl)-1-piperazinyl]ethoxy}-2H-chromen-2-one](/img/structure/B281897.png)
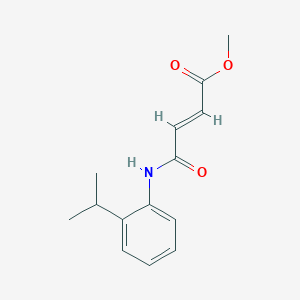
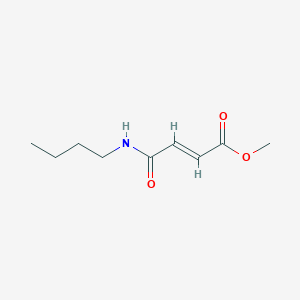
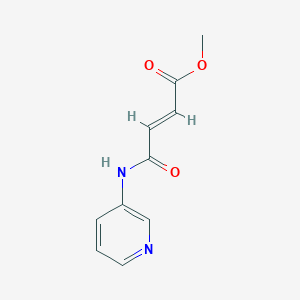
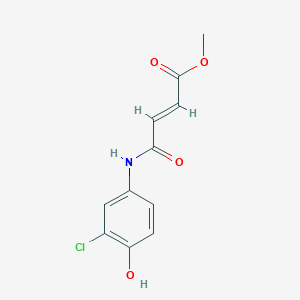
![Methyl 4-[(2-methylbenzyl)amino]-4-oxo-2-butenoate](/img/structure/B281907.png)
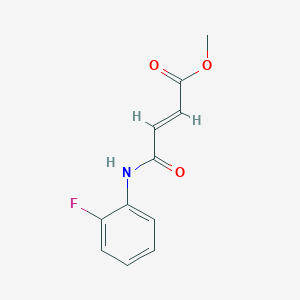
![Methyl4-oxo-4-[3-(trifluoromethyl)anilino]-2-butenoate](/img/structure/B281910.png)
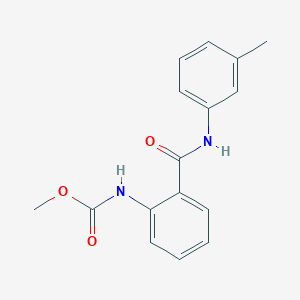
![Methyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281916.png)
![Methyl 4-[4-(2-methylphenyl)-1-piperazinyl]-4-oxo-2-butenoate](/img/structure/B281917.png)
